molecular formula C8H11ClN2O2 B2886929 2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride CAS No. 2416237-49-3

2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride

Cat. No.: B2886929
CAS No.: 2416237-49-3
M. Wt: 202.64
InChI Key: ZYCKZSMTOGSYAA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a cyclopropyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid functional group at the 4-position, with the hydrochloride salt form.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as cyclopropylamine and ethyl acetoacetate.

  • Reaction Steps: The process involves the formation of an imidazole ring through cyclization reactions. One common method is the reaction of cyclopropylamine with ethyl acetoacetate under acidic conditions to form the imidazole core.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using industrial reactors, ensuring precise control of reaction conditions such as temperature, pressure, and pH.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the imidazole ring to its corresponding N-oxide.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions at the imidazole ring can introduce various functional groups, enhancing the compound's reactivity and utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired functional group.

Major Products Formed:

  • N-oxide: The oxidation product is 2-cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid N-oxide.

  • Alcohol: The reduction product is 2-cyclopropyl-5-methyl-1H-imidazole-4-methanol.

  • Substituted Imidazoles: Various substituted imidazoles can be synthesized by introducing different functional groups.

Scientific Research Applications

2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biological studies to investigate the role of imidazole derivatives in cellular processes.

  • Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride exerts its effects involves interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

  • Pathways: It can influence various biochemical pathways, leading to therapeutic effects such as inhibition of viral replication or reduction of inflammation.

Comparison with Similar Compounds

  • Imidazole-4-carboxylic acid: A simpler imidazole derivative without the cyclopropyl and methyl groups.

  • 2-Methylimidazole: An imidazole derivative with a methyl group at the 2-position.

  • Cyclopropylamine: A compound containing a cyclopropyl group but lacking the imidazole ring.

Uniqueness: 2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride is unique due to its combination of the cyclopropyl and methyl groups, which enhance its chemical and biological properties compared to simpler imidazole derivatives.

Properties

IUPAC Name

2-cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-4-6(8(11)12)10-7(9-4)5-2-3-5;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAPPRHNNIPRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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